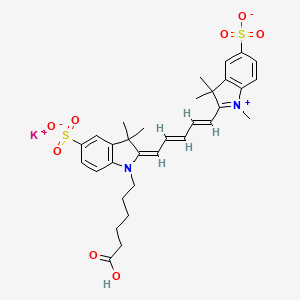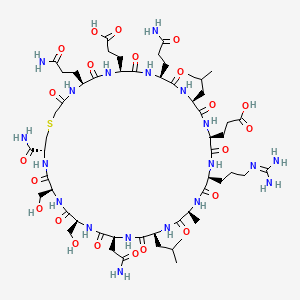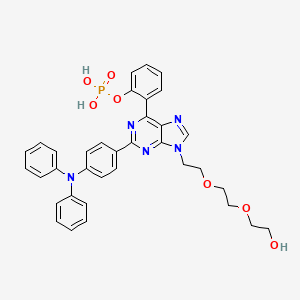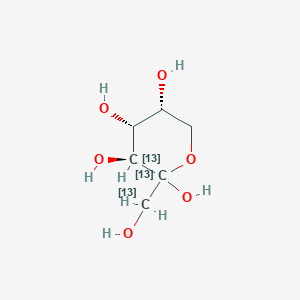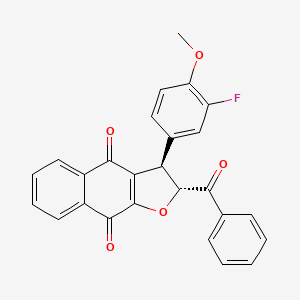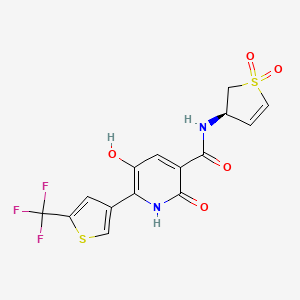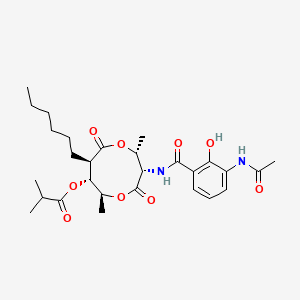
Antimycin A2c
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimycin A2c: is a novel antimycin alkaloid derived from the culture of a marine-derived Streptomyces species. It has garnered significant attention due to its potent cytotoxicity against various cancer cell lines, particularly the human papillomavirus-transformed cervical cancer HeLa cell line . The compound disrupts mitochondrial function and depletes human papillomavirus oncoproteins E6 and E7, making it a promising candidate for cancer research and therapeutic development .
准备方法
Synthetic Routes and Reaction Conditions: Antimycin A2c is typically isolated from the culture of marine-derived Streptomyces species. The isolation process involves culturing the Streptomyces species, followed by extraction and purification using chromatographic techniques . The chemical structure of this compound is elucidated through extensive spectroscopic analysis .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the marine-derived Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
化学反应分析
Types of Reactions: Antimycin A2c undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound .
科学研究应用
Antimycin A2c has a wide range of scientific research applications:
作用机制
Antimycin A2c exerts its effects by targeting the mitochondria. It disrupts mitochondrial function, leading to the generation of reactive oxygen species and the activation of the ubiquitin-dependent proteasome system . This results in the degradation of human papillomavirus oncoproteins E6 and E7, ultimately triggering apoptosis in cancer cells . The compound’s ability to induce apoptosis through mitochondrial disruption and oncoprotein degradation makes it a potent anticancer agent .
相似化合物的比较
- Antimycin A1
- Antimycin A3
- Antimycin B1
- Antimycin B2
Comparison: Antimycin A2c is unique among its analogues due to its specific ability to target and degrade human papillomavirus oncoproteins E6 and E7 . While other antimycin compounds also exhibit cytotoxicity and mitochondrial inhibition, this compound’s mechanism of action involving the ubiquitin-dependent proteasome system sets it apart . This unique mechanism makes it particularly effective against human papillomavirus-transformed cancer cells .
属性
分子式 |
C28H40N2O9 |
|---|---|
分子量 |
548.6 g/mol |
IUPAC 名称 |
[(2R,3S,6S,7R,8R)-3-[(3-acetamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C28H40N2O9/c1-7-8-9-10-12-20-24(39-26(34)15(2)3)17(5)38-28(36)22(16(4)37-27(20)35)30-25(33)19-13-11-14-21(23(19)32)29-18(6)31/h11,13-17,20,22,24,32H,7-10,12H2,1-6H3,(H,29,31)(H,30,33)/t16-,17+,20-,22+,24+/m1/s1 |
InChI 键 |
WWGKAXWEOLWXEB-NIBHENIISA-N |
手性 SMILES |
CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)O)C)OC(=O)C(C)C |
规范 SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)O)C)OC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


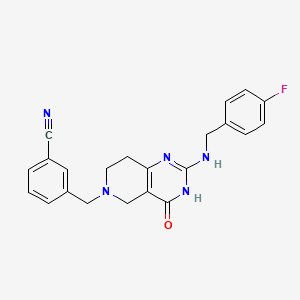
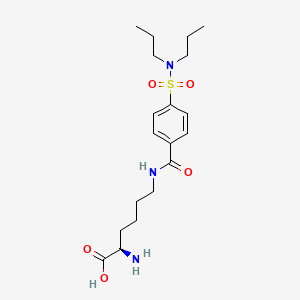
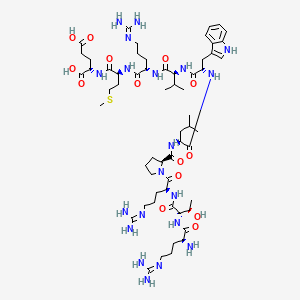
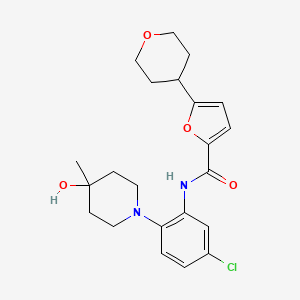
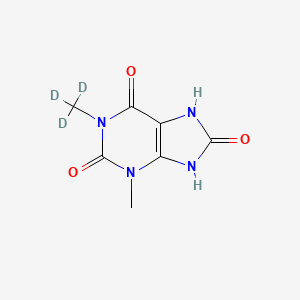
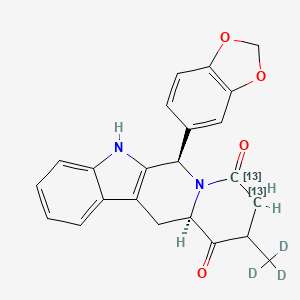
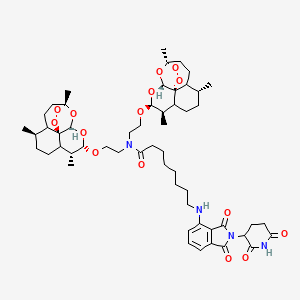
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
